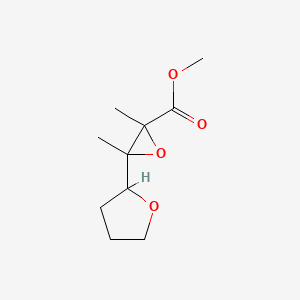
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of oxirane and oxolan derivatives, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures efficient production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in various applications, including drug development and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-diethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
- 2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
Uniqueness
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate is unique due to its specific structural features, such as the presence of both oxirane and oxolan rings. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.
- Common Name : this compound
- CAS Number : 1851710-27-4
- Molecular Formula : C10H16O4
- Molecular Weight : 200.23 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
This compound exhibits various biological activities that can be attributed to its structural features. Its oxirane (epoxide) group is known for its reactivity, which can lead to interactions with biological macromolecules such as proteins and nucleic acids.
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The epoxide functionality may contribute to the inhibition of bacterial growth by disrupting cellular processes.
- Cytotoxic Effects : Research has shown that certain oxirane derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
- Enzyme Inhibition : Some derivatives of oxirane compounds have been reported to inhibit specific enzymes involved in metabolic pathways, which could be a target for drug development.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study on similar epoxide compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.
-
Cytotoxicity Assay :
- In vitro assays using human cancer cell lines revealed that this compound induced cell death through apoptosis. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic processes.
-
Enzyme Inhibition Research :
- A recent investigation into enzyme inhibitors highlighted the potential of oxirane compounds in blocking key metabolic enzymes in cancer cells, suggesting a pathway for therapeutic intervention.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(oxolan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(7-5-4-6-13-7)10(2,14-9)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
XEEUBWKUAVRXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















